molecular formula C7H4ClIO2 B1590042 2-Chloro-6-iodobenzoic acid CAS No. 13420-63-8

2-Chloro-6-iodobenzoic acid

Cat. No. B1590042
CAS RN: 13420-63-8
M. Wt: 282.46 g/mol
InChI Key: KNWHWEKCHWFXFZ-UHFFFAOYSA-N
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Description

2-Chloro-6-iodobenzoic acid is a derivative of benzoic acid, which is an important pharmaceutical and chemical raw material . It is commonly used as a precursor for the synthesis of various high-iodine reagents .


Synthesis Analysis

The synthesis of 2-Chloro-6-iodobenzoic acid can be achieved via a C-H activation method developed by Yu and coworkers . The method was incorporated using the Yu-Wasa Auxiliary and I2 as the sole oxidant for ortho-iodination from the corresponding benzoic acid derivative .


Molecular Structure Analysis

The molecular formula of 2-Chloro-6-iodobenzoic acid is C7H4ClIO2 . Its average mass is 282.463 Da and its monoisotopic mass is 281.894440 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-6-iodobenzoic acid are primarily related to its role as a precursor in the synthesis of various high-iodine reagents . It is also used in C-H activation reactions .


Physical And Chemical Properties Analysis

2-Chloro-6-iodobenzoic acid is a solid substance . Its density is 2.1±0.1 g/cm3, boiling point is 333.6±27.0 °C at 760 mmHg, and its flash point is 155.6±23.7 °C .

Scientific Research Applications

Hypervalent Iodine Oxidizing Reagents

  • Esters of 2-iodoxybenzoic acid, derived from compounds like 2-Chloro-6-iodobenzoic acid, are used as hypervalent iodine oxidizing reagents. These compounds belong to a new class of pentavalent iodine compounds with unique structures and have potential applications in oxidation processes (Zhdankin et al., 2005).

Binuclear Zn(II) Complexes

  • Reactions involving 2-iodobenzoic acid have led to the formation of binuclear neutral complexes of Zn(II) 2-iodobenzoate. These complexes, analyzed by X-ray crystallography, have specific noncovalent interactions, indicating their potential in structural chemistry (Bondarenko & Adonin, 2021).

Iodo-functionalization of Alkenes and Alkynes

  • m-Iodosylbenzoic acid, derived from 2-Chloro-6-iodobenzoic acid, is used in the iodo-functionalization of alkenes and alkynes. This process is efficient and the final products can be isolated without extensive purification (Yusubov et al., 2008).

Thermodynamic Study

  • Studies on the thermodynamics of iodobenzoic acid isomers, including 2-Chloro-6-iodobenzoic acid, provide insights into their sublimation, vapor pressures, and enthalpy values. Such data is crucial for understanding their physical properties and behavior in various chemical processes (Tan & Sabbah, 1994).

Alcohol Oxidation Systems

  • 2-Chloro-6-iodobenzoic acid derivatives are used in environmentally benign alcohol oxidation systems. Such systems are crucial in organic synthesis, allowing the conversion of alcohols to carbonyl compounds in high yields (Li & Zhang, 2009).

Safety And Hazards

2-Chloro-6-iodobenzoic acid is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation (H315) and serious eye irritation (H319) . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

2-chloro-6-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWHWEKCHWFXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539361
Record name 2-Chloro-6-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-iodobenzoic acid

CAS RN

13420-63-8
Record name 2-Chloro-6-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-iodobenzoic acid
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Synthesis routes and methods I

Procedure details

To the cold solution of 2-amino-6-chlorobenzoic acid (2.0 g, 11.6 mmol) in conc. HCl (10 mL) was added aq. solution of sodium nitrite (0.8 g, 11.6 mmol) at 0° C. followed by addition of solution of potassium iodide (2.88 g, 17.4 mmol) in water and conc. sulphuric acid (1 mL). The reaction mixture was refluxed for 2 h. The reaction mass was washed with sodium metabisulphate solution and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulphate and concentrated to afford 2.0 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 7.08 (t, J=7.8 Hz, 1H), 7.42 (d, J=8.4 Hz, 1H), 7.76 (d, J=7.8 Hz, 1H), 8.37 (br s, 1H); MS (m/z): 280.59 (M)−.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
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Quantity
2.88 g
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reactant
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Name
Quantity
0 (± 1) mol
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solvent
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Quantity
1 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared according to the method described in Collection Czechoslov. Chem. Commn., vol. 40, p. 719 (1975). To an ice-cold mixture of 2-amino-6-chlorobenzoic acid (10.0 g, 58.3 mmol) and conc. hydrochloric acid (50 mL), was added dropwise a solution of sodium nitrite (4.42 g, 64.1 mmol) in water (10 mL). Furthermore, a solution of potassium iodide (14.5 g, 87.5 mmol) and conc. sulfuric acid (4 mL) in water (30 mL) was added thereto at the same temperature, and the mixture was heated to 100° C. and stirred for 2 hours. The reaction mixture was allowed to cool to room temperature, poured into an aqueous sodium thiosulfate solution, and organic matter was extracted with ethyl acetate. The extract was washed with saturated brine and water and dried over anhydrous sulfuric acid, and the solvent was evaporated under reduced pressure. The resulting crude crystals were collected by filtration, washed with hexane/diethylether, and air dried to give the title compound (12.1 g, 73% yield).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Gohier, AS Castanet, J Mortier - Synthetic communications, 2005 - Taylor & Francis
… Citation9 9‐Aminoacridine‐ 4‐carboxamides with antitumoral activity were reported to be prepared from 2‐ chloro‐6‐iodobenzoic acid (2c).Citation10 2‐Bromo‐6‐chlorobenzoic acid (…
Number of citations: 13 www.tandfonline.com
I Okabayashi, N Murakami… - Journal of heterocyclic …, 1989 - Wiley Online Library
… 1,5-Dichloro-9H-thioxanthen-9-one (2) was prepared by cyclization of 2-chloro-6-[(2-chlorophenyl)thio]benzoic acid (10) obtained from 2-chloro-6-iodobenzoic acid (9) and 2-…
Number of citations: 8 onlinelibrary.wiley.com
I Okabayashi, H Fujiwara… - Journal of heterocyclic …, 1991 - Wiley Online Library
… Compound 2 was prepared by condensing 2-chloro-6iodobenzoic acid (1) [4] with 3-chlorobenzenethiol, as the Ullmann reaction of 2,6-dichlorobenzoic acid with 3-chlorobenzenethiol …
Number of citations: 8 onlinelibrary.wiley.com
P Chand-Thakuri, VG Landge, M Kapoor… - The Journal of …, 2020 - ACS Publications
An efficient method has been developed for the synthesis of seven-membered biaryl lactams involving Pd-catalyzed, native amine-directed, ortho-arylation of benzylamines followed by …
Number of citations: 13 pubs.acs.org
TS Mei - 2011 - search.proquest.com
Achieving direct and selective functionalization of carbon–hydrogen (C–H) bonds to give carbon–carbon (C–C) or carbon–heteroatom (C–Y) bonds is a significant and long-standing …
Number of citations: 0 search.proquest.com
RM Al-Zoubi, H Al-Mughaid, R McDonald - Australian Journal of Chemistry, 2015
Number of citations: 0

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